3-(2-Aminoethyl)benzamide
Overview
Description
“3-(2-Aminoethyl)benzamide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “3-(2-Aminoethyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The InChI code for “3-(2-Aminoethyl)benzamide” is 1S/C9H12N2O/c10-5-4-7-2-1-3-8 (6-7)9 (11)12/h1-3,6H,4-5,10H2, (H2,11,12) . This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Benzamide compounds, including “3-(2-Aminoethyl)benzamide”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 164.21 . Most amides, including “3-(2-Aminoethyl)benzamide”, are solids at room temperature and have high boiling points and melting points .
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds have shown efficacy in human lung and colon carcinoma models, indicating their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of ortho-amino substituted benzamide derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing potential as therapeutic agents for infectious diseases (Ammaji et al., 2019).
Renal Ischemia/Reperfusion Injury
3-Aminobenzamide, a derivative of benzamide, has been studied for its protective effect on kidney injury induced by ischemia/reperfusion (I/R). It has shown to decrease oxidative and nitrosative stress, thus reducing renal dysfunction and injury (Oztaş et al., 2009).
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl) benzamides have exhibited antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings support the potential use of benzamides in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. Such inhibition has implications for cancer therapy, as it can lead to the activation of tumor suppressor genes (Zhou et al., 2008).
Oxidative Coupling in Organic Synthesis
Benzamides containing an 8-aminoquinoline moiety have been used in Ni(II)-catalyzed oxidative coupling reactions. This method has broad scope and high functional group compatibility, making it useful for synthesizing complex organic molecules (Aihara et al., 2014).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which are crucial for understanding their antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
Luminescent Properties and Stimuli-responsive Behavior
Pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties. These features are beneficial for the development of new materials in optoelectronics and sensing applications (Srivastava et al., 2017).
Safety And Hazards
The safety information for “3-(2-Aminoethyl)benzamide” includes several hazard statements, such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “3-(2-Aminoethyl)benzamide” are not mentioned in the search results, benzamides are a significant class of amide compounds that have been widely used in various industries . Therefore, it is likely that research and development efforts will continue to explore the potential applications of “3-(2-Aminoethyl)benzamide” and similar compounds.
properties
IUPAC Name |
3-(2-aminoethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSNHWLRRNYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653870 | |
Record name | 3-(2-Aminoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)benzamide | |
CAS RN |
1118786-88-1 | |
Record name | 3-(2-Aminoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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